molecular formula C15H15ClO3S B13466888 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate CAS No. 119779-14-5

2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B13466888
CAS No.: 119779-14-5
M. Wt: 310.8 g/mol
InChI Key: BXKSOWQVZJWLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a 2-chlorophenyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(2-Chlorophenyl)ethanol+4-Methylbenzenesulfonyl chloride2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate+HCl\text{2-(2-Chlorophenyl)ethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-Chlorophenyl)ethanol+4-Methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield 2-(2-chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Acidic or basic conditions for hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-(2-chlorophenyl)ethyl can be obtained.

    Hydrolysis Products: 2-(2-Chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to modify pharmacologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.

    Material Science: It may be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its application. In organic synthesis, it acts as a sulfonate ester, participating in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In medicinal chemistry, the compound may interact with biological targets through its chlorophenyl and sulfonate moieties, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide
  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid
  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride

Comparison:

  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide: This compound contains an amide group instead of an ester, which may alter its reactivity and applications.
  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid: The presence of a free sulfonic acid group makes this compound more acidic and potentially more reactive in certain conditions.
  • 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride: This compound is a sulfonyl chloride, which is highly reactive and can be used to introduce sulfonate groups into other molecules.

The uniqueness of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in various synthetic and research applications.

Properties

CAS No.

119779-14-5

Molecular Formula

C15H15ClO3S

Molecular Weight

310.8 g/mol

IUPAC Name

2-(2-chlorophenyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H15ClO3S/c1-12-6-8-14(9-7-12)20(17,18)19-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3

InChI Key

BXKSOWQVZJWLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.